2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one
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Overview
Description
2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,8-dimethyl-4H-chromen-4-one as the core structure.
Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the piperazine derivative with the chromen-4-one core using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, purification techniques like column chromatography, and crystallization methods to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Antimicrobial Activity: Evaluated for its antibacterial and antifungal properties.
Molecular Docking Studies: Used in computational studies to understand its binding interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A similar chromen-2-one derivative with antimicrobial activity.
Uniqueness
2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one is unique due to its specific structural features, such as the presence of both the chromen-4-one core and the benzylpiperazine moiety. This combination imparts distinct biological activities and makes it a valuable compound for further research in medicinal chemistry and related fields.
Properties
Molecular Formula |
C23H24N2O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C23H24N2O3/c1-16-12-17(2)22-19(13-16)20(26)14-21(28-22)23(27)25-10-8-24(9-11-25)15-18-6-4-3-5-7-18/h3-7,12-14H,8-11,15H2,1-2H3 |
InChI Key |
LJDBIULOBGQIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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